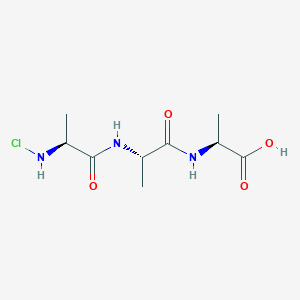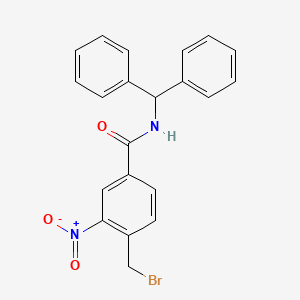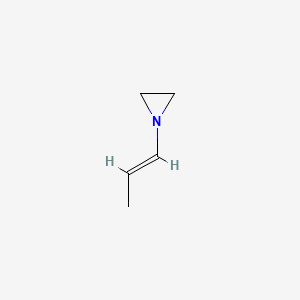
2-Ethoxy-3-methyl-4-phenylquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Ethoxy-3-methyl-4-phenylquinoline is a heterocyclic aromatic compound that belongs to the quinoline family. Quinoline derivatives are known for their wide range of biological and pharmacological activities, making them significant in medicinal chemistry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of quinoline derivatives, including 2-Ethoxy-3-methyl-4-phenylquinoline, can be achieved through several methods. Common synthetic routes include the Skraup reaction, Friedlander reaction, Conrad-Limpach-Knorr reaction, Doebner-Miller reaction, and Combes reaction . These reactions typically involve the use of aniline as a reactant and various catalysts to facilitate the formation of the quinoline ring.
Industrial Production Methods
Industrial production of quinoline derivatives often employs greener and more sustainable methods. These include microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts such as clay or ionic liquids . These methods not only improve the efficiency of the synthesis but also reduce the environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
2-Ethoxy-3-methyl-4-phenylquinoline undergoes various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: This reaction can reduce nitro groups to amines or carbonyl groups to alcohols.
Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Reagents like bromine (Br₂) and sulfuric acid (H₂SO₄) are used in electrophilic aromatic substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline N-oxides, while reduction can produce aminoquinolines .
Aplicaciones Científicas De Investigación
2-Ethoxy-3-methyl-4-phenylquinoline has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of enzyme interactions and cellular processes.
Industry: It is used in the production of dyes, agrochemicals, and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 2-Ethoxy-3-methyl-4-phenylquinoline involves its interaction with various molecular targets. It can act as an inhibitor of enzymes or receptors, disrupting normal cellular functions. The specific pathways involved depend on the biological activity being studied. For example, in antimalarial research, quinoline derivatives interfere with the heme detoxification process in the malaria parasite .
Comparación Con Compuestos Similares
Similar Compounds
Quinine: An antimalarial agent.
Chloroquine: Another antimalarial drug.
Ciprofloxacin: A fluoroquinolone antibiotic.
Uniqueness
2-Ethoxy-3-methyl-4-phenylquinoline is unique due to its specific substituents, which can influence its biological activity and chemical reactivity. The presence of the ethoxy, methyl, and phenyl groups can enhance its interactions with molecular targets, making it a valuable compound in medicinal chemistry .
Propiedades
Número CAS |
83463-86-9 |
|---|---|
Fórmula molecular |
C18H17NO |
Peso molecular |
263.3 g/mol |
Nombre IUPAC |
2-ethoxy-3-methyl-4-phenylquinoline |
InChI |
InChI=1S/C18H17NO/c1-3-20-18-13(2)17(14-9-5-4-6-10-14)15-11-7-8-12-16(15)19-18/h4-12H,3H2,1-2H3 |
Clave InChI |
WPBHKJXOTZFRJJ-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=NC2=CC=CC=C2C(=C1C)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl [methyl(phenyl)sulfamoyl]acetate](/img/structure/B14408721.png)
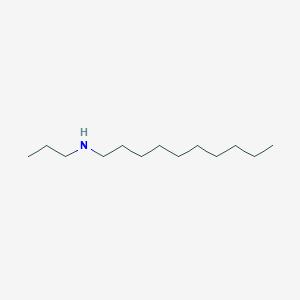
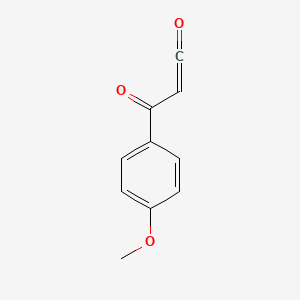
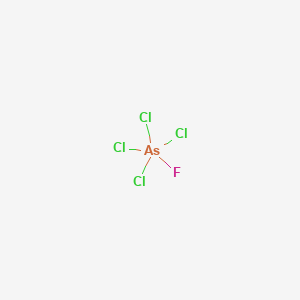
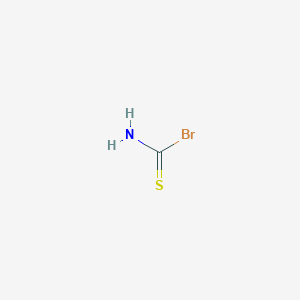

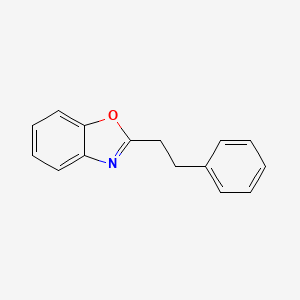
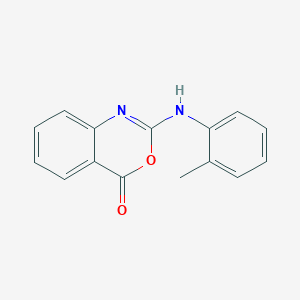
![4-[3-(Trifluoromethyl)phenyl]but-3-enoic acid](/img/structure/B14408772.png)
